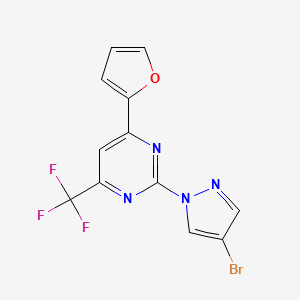![molecular formula C19H23N3O B5968349 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol, commonly known as MPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPI is a synthetic compound that belongs to the class of phenols and is known for its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of MPPI is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. MPPI has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
MPPI has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. MPPI has also been found to modulate the immune system, enhancing the body's ability to fight infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPPI has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its biological activities are well-documented. However, MPPI also has some limitations. It is a synthetic compound, and its effects on the human body are not yet fully understood. Further studies are needed to determine its safety and efficacy.
Orientations Futures
MPPI has several potential future directions for research. It has been found to have promising anticancer properties and could be developed as a potential anticancer drug. MPPI could also be used as a lead compound for the development of new antimicrobial and antiviral agents. Further studies are needed to determine its safety and efficacy in humans.
In conclusion, MPPI is a unique and promising chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of MPPI involves the reaction of 4-aminophenol with 4-methylbenzylpiperazine in the presence of formaldehyde and hydrochloric acid. The reaction results in the formation of MPPI as a white crystalline powder. The purity of the compound can be improved by recrystallization and other purification techniques.
Applications De Recherche Scientifique
MPPI has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. MPPI has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to be effective against several viruses, including herpes simplex virus and human cytomegalovirus.
Propriétés
IUPAC Name |
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(23)9-7-17/h2-9,14,23H,10-13,15H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQHVREJZUFBT-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968266.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5968270.png)
![2-chloro-5-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}benzamide](/img/structure/B5968273.png)
![(6-methoxy-2-naphthyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5968275.png)
![7-(2-chlorobenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968295.png)
![methyl 4-(4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)benzoate](/img/structure/B5968312.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
